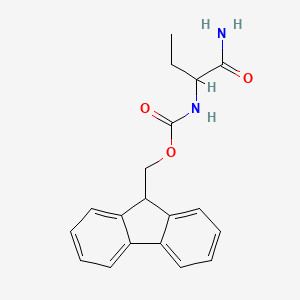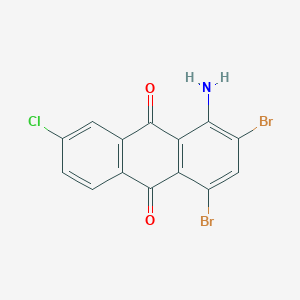![molecular formula C10H4BrClFN3 B13126531 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core. The unique arrangement of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iridium complexes to facilitate the cyclization and halogenation processes .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction time and waste.
Análisis De Reacciones Químicas
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent, disrupting hyphal differentiation and spore germination in phytopathogenic fungi.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is not fully understood, but preliminary studies suggest that it may exert its effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation and spore germination . In cancer cells, the compound may interfere with cell signaling pathways and induce apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but lacks the quinoxaline moiety.
Imidazo[1,5-a]quinoxaline: This compound has a different arrangement of the imidazo and quinoxaline rings.
Benzo[4,5]imidazo[1,2-a]quinoxaline: This compound has an additional benzene ring fused to the imidazoquinoxaline core.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H4BrClFN3 |
|---|---|
Peso molecular |
300.51 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H4BrClFN3/c11-8-4-14-10-9(12)15-6-2-1-5(13)3-7(6)16(8)10/h1-4H |
Clave InChI |
FEQWYNGIFANVOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N3C(=CN=C3C(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)





